molecular formula C11H18N4O2 B2798370 N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE CAS No. 1797622-07-1

N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE

Cat. No.: B2798370
CAS No.: 1797622-07-1
M. Wt: 238.291
InChI Key: YUGAURHUHMGSLH-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a methoxy group, and an isobutyramide moiety attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2-methoxy-4,6-dichloropyrimidine and dimethylamine.

    Introduction of the Isobutyramide Group: The isobutyramide group is introduced via an amidation reaction, where the pyrimidine intermediate is reacted with isobutyryl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and methoxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)acetamide
  • N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)propionamide
  • N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)butyramide

Uniqueness

N-[4-(DIMETHYLAMINO)-2-METHOXYPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE is unique due to the presence of the isobutyramide group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can result in distinct physicochemical properties and interactions with molecular targets, setting it apart from similar compounds.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-7(2)10(16)13-8-6-12-11(17-5)14-9(8)15(3)4/h6-7H,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGAURHUHMGSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(N=C1N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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